Cas no 1501082-30-9 (1-Oxaspiro[2.5]octane-2-carboxylic acid, 2,6,6-trimethyl-, methyl ester)

1-Oxaspiro[2.5]octane-2-carboxylic acid, 2,6,6-trimethyl-, methyl ester is a spirocyclic ester compound characterized by its unique oxaspiro[2.5]octane core structure. The presence of the 2,6,6-trimethyl substitution enhances steric stability, while the methyl ester group improves solubility and reactivity in synthetic applications. This compound is of interest in organic synthesis due to its constrained spirocyclic framework, which can serve as a versatile intermediate for the development of complex molecular architectures. Its structural rigidity may also contribute to controlled stereochemistry in downstream reactions. Suitable for research applications, it offers potential utility in pharmaceuticals, agrochemicals, and materials science.
1-Oxaspiro[2.5]octane-2-carboxylic acid, 2,6,6-trimethyl-, methyl ester structure
1501082-30-9 structure
商品名:1-Oxaspiro[2.5]octane-2-carboxylic acid, 2,6,6-trimethyl-, methyl ester
CAS番号:1501082-30-9
MF:C12H20O3
メガワット:212.285404205322
CID:5272898

1-Oxaspiro[2.5]octane-2-carboxylic acid, 2,6,6-trimethyl-, methyl ester 化学的及び物理的性質

名前と識別子

    • 1-Oxaspiro[2.5]octane-2-carboxylic acid, 2,6,6-trimethyl-, methyl ester
    • インチ: 1S/C12H20O3/c1-10(2)5-7-12(8-6-10)11(3,15-12)9(13)14-4/h5-8H2,1-4H3
    • InChIKey: CFMZIOXFLCRZSB-UHFFFAOYSA-N
    • ほほえんだ: O1C2(CCC(C)(C)CC2)C1(C)C(OC)=O

1-Oxaspiro[2.5]octane-2-carboxylic acid, 2,6,6-trimethyl-, methyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-699840-5.0g
methyl 2,6,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate
1501082-30-9
5.0g
$2360.0 2023-03-10
Enamine
EN300-699840-2.5g
methyl 2,6,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate
1501082-30-9
2.5g
$1594.0 2023-03-10
Enamine
EN300-699840-0.25g
methyl 2,6,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate
1501082-30-9
0.25g
$748.0 2023-03-10
Enamine
EN300-699840-0.5g
methyl 2,6,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate
1501082-30-9
0.5g
$781.0 2023-03-10
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01076002-1g
Methyl 2,6,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate
1501082-30-9 95%
1g
¥4011.0 2023-04-10
Enamine
EN300-699840-1.0g
methyl 2,6,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate
1501082-30-9
1g
$0.0 2023-06-07
Enamine
EN300-699840-0.05g
methyl 2,6,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate
1501082-30-9
0.05g
$683.0 2023-03-10
Enamine
EN300-699840-0.1g
methyl 2,6,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate
1501082-30-9
0.1g
$715.0 2023-03-10
Enamine
EN300-699840-10.0g
methyl 2,6,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate
1501082-30-9
10.0g
$3500.0 2023-03-10

1-Oxaspiro[2.5]octane-2-carboxylic acid, 2,6,6-trimethyl-, methyl ester 関連文献

1-Oxaspiro[2.5]octane-2-carboxylic acid, 2,6,6-trimethyl-, methyl esterに関する追加情報

Introduction to 1-Oxaspiro[2.5]octane-2-carboxylic acid, 2,6,6-trimethyl-, methyl ester (CAS No. 1501082-30-9)

The compound 1-Oxaspiro[2.5]octane-2-carboxylic acid, 2,6,6-trimethyl-, methyl ester, identified by its CAS number 1501082-30-9, is a structurally unique molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. Its spirocyclic framework, characterized by an oxygen atom linking two six-membered rings, contributes to its distinct chemical properties and potential biological activities. This introduction delves into the compound's structural features, synthetic pathways, and emerging applications in pharmaceutical research.

The molecular structure of 1-Oxaspiro[2.5]octane-2-carboxylic acid, 2,6,6-trimethyl-, methyl ester consists of a spirocyclic oxane ring fused with a cyclohexane ring, with a carboxylic acid methyl ester group at the 2-position and three methyl groups at the 2,6,6-positions of the cyclohexane ring. This arrangement imparts rigidity to the molecule while allowing for conformational flexibility, which is often a desirable feature in drug design. The presence of the spirocyclic core enhances the compound's metabolic stability and bioavailability, making it a promising candidate for further development.

Recent advancements in synthetic chemistry have enabled more efficient and scalable production of 1-Oxaspiro[2.5]octane-2-carboxylic acid, 2,6,6-trimethyl-, methyl ester. One such method involves the spirocyclization of a diol precursor under acidic conditions, followed by esterification to introduce the carboxylic acid methyl ester functionality. This approach offers high regioselectivity and yield, making it suitable for industrial-scale synthesis. Additionally, computational studies have been employed to optimize reaction conditions and predict the stereochemistry of the product.

The biological activity of 1-Oxaspiro[2.5]octane-2-carboxylic acid, 2,6,6-trimethyl-, methyl ester has been explored in several preclinical studies. Its spirocyclic core has been found to exhibit inhibitory effects on various enzymatic targets relevant to neurological disorders. For instance, preliminary data suggest that this compound may interact with GABA receptors, potentially leading to applications in treating anxiety and epilepsy. Furthermore, its structural similarity to known bioactive molecules has prompted investigations into its potential role in modulating neurotransmitter release and receptor function.

In the realm of drug discovery, 1-Oxaspiro[2.5]octane-2-carboxylic acid, 2,6,6-trimethyl-, methyl ester represents a valuable scaffold for designing novel therapeutics. Its unique structural motif allows for modifications at multiple positions without compromising overall stability or bioactivity. Researchers have synthesized derivatives of this compound by introducing various functional groups at the 3-position of the spirocyclic core or replacing the methyl groups with other substituents. These modifications have led to compounds with enhanced binding affinity and selectivity for specific biological targets.

The pharmacokinetic properties of 1-Oxaspiro[2.5]octane-2-carboxylic acid, 2,6,6-trimethyl-, methyl ester have also been thoroughly investigated. In vivo studies indicate that this compound exhibits good oral bioavailability and moderate metabolic clearance rates. Its ability to cross the blood-brain barrier suggests potential applications in central nervous system (CNS) drug development. Additionally, its favorable pharmacokinetic profile makes it an attractive candidate for once-daily dosing regimens.

Future research directions for 1-Oxaspiro[2.5]octane-2-carboxylic acid, 2,6,6-trimethyl-, methyl ester include exploring its role in disease models and conducting clinical trials to evaluate its therapeutic efficacy and safety profile. Collaborative efforts between academic institutions and pharmaceutical companies are essential to accelerate these studies and translate preclinical findings into clinical applications. The compound's unique structural features and promising biological activity position it as a key player in the development of next-generation pharmaceuticals.

The synthesis and characterization of 1-Oxaspiro[2.5]octane-2-carboxylic acid, methyl ester, CAS no 1501082-30-9, continue to be areas of active investigation due to their potential impact on drug discovery and development. Advances in synthetic methodologies and computational modeling are expected to further enhance our understanding of this compound's properties and applications.

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